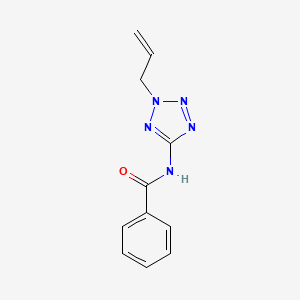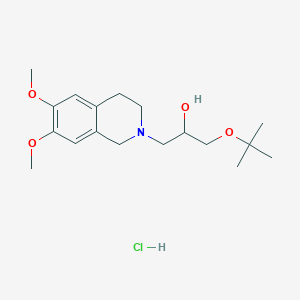![molecular formula C17H20N2O2S B4439012 ((2S)-1-{3-[(2-thienylmethyl)amino]benzoyl}pyrrolidin-2-yl)methanol](/img/structure/B4439012.png)
((2S)-1-{3-[(2-thienylmethyl)amino]benzoyl}pyrrolidin-2-yl)methanol
Vue d'ensemble
Description
((2S)-1-{3-[(2-thienylmethyl)amino]benzoyl}pyrrolidin-2-yl)methanol, also known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK) enzyme. SYK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling and is involved in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.
Mécanisme D'action
((2S)-1-{3-[(2-thienylmethyl)amino]benzoyl}pyrrolidin-2-yl)methanol works by inhibiting the activity of SYK, which is a key mediator of B-cell receptor signaling. By blocking SYK, ((2S)-1-{3-[(2-thienylmethyl)amino]benzoyl}pyrrolidin-2-yl)methanol prevents the activation of downstream signaling pathways that promote the survival and proliferation of B-cells. This leads to the induction of apoptosis (cell death) in B-cell malignancies.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, ((2S)-1-{3-[(2-thienylmethyl)amino]benzoyl}pyrrolidin-2-yl)methanol has been shown to have other biochemical and physiological effects. For example, ((2S)-1-{3-[(2-thienylmethyl)amino]benzoyl}pyrrolidin-2-yl)methanol has been shown to inhibit platelet aggregation, which may have implications for the treatment of thrombotic disorders. ((2S)-1-{3-[(2-thienylmethyl)amino]benzoyl}pyrrolidin-2-yl)methanol has also been shown to have immunomodulatory effects, which may be relevant for the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of ((2S)-1-{3-[(2-thienylmethyl)amino]benzoyl}pyrrolidin-2-yl)methanol is its specificity for SYK, which reduces the risk of off-target effects. However, like many small molecule inhibitors, ((2S)-1-{3-[(2-thienylmethyl)amino]benzoyl}pyrrolidin-2-yl)methanol may have limited bioavailability and may require frequent dosing. Additionally, ((2S)-1-{3-[(2-thienylmethyl)amino]benzoyl}pyrrolidin-2-yl)methanol may have potential toxicity concerns that need to be addressed in clinical trials.
Orientations Futures
There are several future directions for the development of ((2S)-1-{3-[(2-thienylmethyl)amino]benzoyl}pyrrolidin-2-yl)methanol and other SYK inhibitors. One area of interest is the combination of SYK inhibitors with other targeted therapies, such as BCL-2 inhibitors or immunomodulatory drugs. Another area of interest is the development of biomarkers that can predict response to SYK inhibitors. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of ((2S)-1-{3-[(2-thienylmethyl)amino]benzoyl}pyrrolidin-2-yl)methanol in various B-cell malignancies.
Applications De Recherche Scientifique
((2S)-1-{3-[(2-thienylmethyl)amino]benzoyl}pyrrolidin-2-yl)methanol has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, ((2S)-1-{3-[(2-thienylmethyl)amino]benzoyl}pyrrolidin-2-yl)methanol has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies.
Propriétés
IUPAC Name |
[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-[3-(thiophen-2-ylmethylamino)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c20-12-15-6-2-8-19(15)17(21)13-4-1-5-14(10-13)18-11-16-7-3-9-22-16/h1,3-5,7,9-10,15,18,20H,2,6,8,11-12H2/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHGNTMBHPNZFL-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC(=CC=C2)NCC3=CC=CS3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C2=CC(=CC=C2)NCC3=CC=CS3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(dimethylamino)sulfonyl]-N-(4-ethylphenyl)-4-piperidinecarboxamide](/img/structure/B4438935.png)
![1-isopropenyl-3-[(3-methyl-2-quinoxalinyl)methyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4438937.png)
![3-fluoro-4-methoxy-N-[4-(2-pyridinylmethyl)phenyl]benzenesulfonamide](/img/structure/B4438955.png)



![1-[3-(4-isopropylphenyl)propanoyl]-4-phenylpiperazine](/img/structure/B4438959.png)
![2-(3-methyl-1-piperidinyl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4438971.png)
![1-(2-{[(4-fluorobenzyl)(methyl)amino]methyl}-6-methoxyphenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B4438982.png)

![2-{[4-cyclopropyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4438995.png)

![3-amino-N-(3-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4439019.png)
![isopropyl {2-[(2-amino-2-oxoethyl)thio]-1H-benzimidazol-1-yl}acetate](/img/structure/B4439027.png)